tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
Properties
Molecular Formula |
C12H15BrF3N3O2 |
|---|---|
Molecular Weight |
370.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-11(2,3)21-10(20)18-4-5-19-7(6-18)17-8(9(19)13)12(14,15)16/h4-6H2,1-3H3 |
InChI Key |
VXPGAHGORCJYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)C(F)(F)F)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Construction of the Imidazo[1,2-a]pyrazine Core
The fused heterocyclic core is typically synthesized via condensation reactions between suitable pyrazine derivatives and amino precursors. This step may involve cyclization under acidic or basic catalysis, often in organic solvents such as dichloromethane or acetonitrile, at controlled temperatures (room temperature to reflux).
Step 2: Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 2-position is introduced using trifluoromethylating agents. Common reagents include trifluoromethyl iodide, Ruppert-Prakash reagent (TMSCF3), or electrophilic trifluoromethylation reagents under catalytic conditions. Reaction conditions are optimized to achieve selective substitution without affecting other sensitive sites.
Step 3: Bromination at the 3-Position
Bromination is achieved using bromine or N-bromosuccinimide (NBS) under mild conditions to selectively brominate the 3-position of the imidazo[1,2-a]pyrazine ring. Solvents such as dichloromethane or chloroform are commonly used, with reaction temperatures maintained between 0°C and room temperature to control regioselectivity and minimize side reactions.
Step 4: Esterification with tert-Butyl Group
The carboxylate ester is installed by reacting the corresponding acid or acid chloride intermediate with tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate-mediated esterification. This step protects the carboxylic acid functionality and enhances compound stability.
Industrial Production Methods
-
To scale up production, continuous flow reactors are employed, allowing precise control over reaction times, temperatures, and reagent mixing. This method improves yield, reproducibility, and safety, especially during bromination and trifluoromethylation steps.
-
Techniques such as in-line NMR or IR spectroscopy are used to monitor reaction progress in real-time, enabling optimization of reaction parameters and immediate detection of impurities.
-
Purification is typically performed by chromatographic methods (e.g., flash chromatography) or crystallization to achieve high purity suitable for pharmaceutical applications.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization | Pyrazine derivative + amino precursor, acid/base catalyst | Dichloromethane, acetonitrile | RT to reflux | Formation of imidazo[1,2-a]pyrazine core |
| 2 | Trifluoromethylation | TMSCF3 or CF3I, catalytic system | Organic solvent (e.g., DCM) | 0°C to RT | Selective CF3 introduction |
| 3 | Bromination | Br2 or NBS | DCM, chloroform | 0°C to RT | Regioselective bromination at C-3 |
| 4 | Esterification | tert-butanol + acid chloride or carbamate reagent | DCM or similar | RT to mild heating | Protection of carboxyl group |
-
Studies report that careful control of bromination conditions is critical to avoid polybromination or undesired substitution. Using NBS at low temperature yields predominantly the 3-bromo derivative with yields typically above 70%.
Trifluoromethylation Efficiency
The trifluoromethylation step is often the most challenging due to the reactivity of trifluoromethylating agents. Catalytic systems using copper or silver salts have been found to enhance reaction efficiency and selectivity.
-
The tert-butyl ester protects the carboxyl group from hydrolysis, improving compound stability during storage and handling. The compound is typically stored at 2–8°C under inert atmosphere to maintain integrity.
-
Industrial adaptation of the synthetic route includes continuous flow bromination and trifluoromethylation, which have demonstrated improved scalability and safety profiles compared to batch processes.
The preparation of tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves a multi-step synthetic sequence focusing on the construction of the heterocyclic core, selective trifluoromethylation, regioselective bromination, and esterification with tert-butyl protecting groups. Optimized reaction conditions and modern industrial techniques such as continuous flow synthesis enable efficient production with high purity and yield. This compound serves as a valuable intermediate in pharmaceutical research and development.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its application and the target molecules involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues

Key Observations :
- Bromine vs. Iodine : Bromine at position 3 (MW 302.17) offers lower molecular weight and cost compared to iodine analogues (MW 401.22), though iodine may enhance reactivity in cross-coupling reactions .
- Trifluoromethyl (CF₃) : The 2-CF₃ group in compounds 11 and SI-1 increases hydrophobicity (LogP 1.67 vs. 2.79) and metabolic stability, making them suitable for SuFEx-based bioconjugation .
- Amino Substituents: Antimalarial activity is enhanced with 4-fluorophenylamino groups (IC₅₀ 20–200 nM), likely due to improved target binding .
Ring System Variations
Table 2: Imidazopyrazine vs. Related Heterocycles
Key Observations :
- Imidazo[1,2-a] vs. [1,5-a]pyrazine : Positional isomerism alters electronic properties and reactivity. The [1,2-a] system is more commonly used in antimalarial research .
- Triazole Fusion : Triazolo[4,3-a]pyrazine derivatives (e.g., compound 71) show enhanced kinase inhibition due to hydrogen-bonding capabilities of the triazole ring .
Key Observations :
- Bromination : Direct bromination with NBS is efficient (86% yield) but requires careful control to avoid overhalogenation .
- SuFEx Chemistry : Calcium triflimide [Ca(NTf₂)₂] enables high-yield sulfonamide formation under mild conditions .
- Pd-Catalyzed Coupling : Amination reactions (e.g., 4-fluoroaniline substitution) achieve moderate yields (45–59%) due to steric hindrance .
Pharmacological and Physicochemical Properties
Table 4: Property Comparison
Biological Activity
tert-Butyl 3-bromo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound notable for its unique structure, which includes a trifluoromethyl group and a bromine atom. With a molecular weight of approximately 302.17 g/mol, this compound has garnered attention in medicinal chemistry due to its diverse biological activities.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyrazine core, which is known for its potential applications in drug discovery. The presence of the bromine and trifluoromethyl groups enhances its reactivity and biological profile compared to similar compounds. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12BrF3N3O2 |
| Molecular Weight | 302.17 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity. It has been investigated for various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : Interaction studies reveal that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Mechanistic Studies
The mechanisms underlying the biological activity of this compound involve its interaction with various molecular targets within biological systems. The trifluoromethyl and bromide substituents significantly influence its binding affinity and selectivity towards enzymes or receptors involved in disease pathways.
Case Study: Anticancer Activity
In a recent study, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells, demonstrating promising anticancer activity.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H) | 949922-61-6 | 0.69 |
| tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H) | 1188265-64-6 | 0.81 |
| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H) | 345311-03-7 | 0.88 |
This table illustrates the structural diversity among related compounds and emphasizes the distinctiveness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

